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D-Melphalan-d8

Cat. No.: B1154355
M. Wt: 313.25
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Pharmaceutical Sciences Research

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H), carbon-12 (¹²C) with carbon-13 (¹³C), or nitrogen-14 (¹⁴N) with nitrogen-15 (B135050) (¹⁵N). musechem.com Because these isotopes are not radioactive, they are safe for use in a wide variety of experimental settings, including those involving human subjects. metsol.com The key principle is that the labeled molecule is chemically and physically almost identical to its unlabeled counterpart, but its increased mass makes it distinguishable by mass spectrometry (MS). sigmaaldrich.com

Deuterium labeling is particularly useful in studying the metabolic fate of drugs. Many drug metabolism reactions, especially those mediated by cytochrome P450 (CYP450) enzymes, involve the breaking of a carbon-hydrogen (C-H) bond. juniperpublishers.combioscientia.de The bond between carbon and deuterium (C-D) is stronger than the C-H bond. informaticsjournals.co.in This difference in bond strength can lead to a slower rate of cleavage for the C-D bond, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgbioscientia.de

By strategically placing deuterium atoms at sites of metabolic activity on a drug molecule, researchers can slow down its metabolism. juniperpublishers.cominformaticsjournals.co.in This has two primary applications in research:

Investigating Metabolic Pathways: Observing how deuteration at specific positions alters the metabolic profile of a drug can help identify the primary sites of metabolic attack and the enzymes responsible. nih.govjuniperpublishers.com If deuteration at a certain position significantly reduces the formation of a particular metabolite, it provides strong evidence that this position is a key metabolic "soft spot." informaticsjournals.co.in

Probing Reaction Mechanisms: The magnitude of the KIE can provide insights into the rate-limiting steps of enzymatic reactions, helping to elucidate the precise chemical mechanisms of drug metabolism. bioscientia.de

Furthermore, deuterium labeling can sometimes alter the metabolic pathways of a drug, a process known as metabolic shunting. This can lead to a decrease in the formation of toxic metabolites or an increase in the concentration of desired active metabolites, offering a way to optimize a drug's safety and efficacy profile during the development phase. nih.govjuniperpublishers.com

Quantitative bioanalysis, the measurement of drug concentrations in biological matrices like plasma or urine, is fundamental to pharmacokinetic studies. The "gold standard" for this type of analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). crimsonpublishers.com To ensure accuracy and precision, these methods rely on the use of an internal standard (IS), a compound added to samples at a known concentration to correct for variations during sample processing and analysis. sigmaaldrich.com

A stable isotope-labeled (SIL) version of the drug being analyzed is considered the ideal internal standard. crimsonpublishers.comnih.gov The advantages of using a SIL-IS, such as D-Melphalan-d8 for the quantification of melphalan (B128), are numerous:

Co-elution and Similar Ionization: A SIL-IS has nearly identical physicochemical properties to the unlabeled analyte. This means it behaves similarly during extraction from the biological matrix and during chromatographic separation, eluting at almost the same time. sigmaaldrich.comnih.gov Crucially, it also experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. musechem.comcrimsonpublishers.com

Correction for Variability: Because the SIL-IS and the analyte behave so similarly, any loss of analyte during sample preparation or fluctuations in the MS signal will be mirrored by the IS. The ratio of the analyte's signal to the IS signal remains constant, allowing for highly accurate and precise quantification. musechem.comcrimsonpublishers.com

Improved Method Robustness: The use of a SIL-IS makes the analytical method more reliable and less susceptible to variations in sample matrix, leading to higher quality data for pharmacokinetic and other research studies. musechem.comresearchgate.net

The table below summarizes the key benefits of using a SIL-IS in quantitative bioanalysis.

Table 1: Advantages of Stable Isotope-Labeled Internal Standards (SIL-IS) in Bioanalysis
Feature Advantage Rationale
Physicochemical Similarity The SIL-IS behaves almost identically to the analyte during sample extraction and chromatography. sigmaaldrich.com Ensures that the IS accurately tracks the analyte through the entire analytical process.
Correction for Matrix Effects Compensates for signal suppression or enhancement caused by other components in the biological sample. musechem.comcrimsonpublishers.com The analyte and IS are affected by matrix interferences to the same degree, maintaining an accurate analyte/IS ratio.
Improved Precision & Accuracy Leads to lower variability and higher accuracy in quantitative results. crimsonpublishers.com Corrects for procedural variations, such as inconsistent extraction recovery or injection volume. sigmaaldrich.com
Enhanced Method Validation Serves as a reliable benchmark for validating the performance of an analytical method. musechem.com Helps assess key validation parameters like linearity, precision, and accuracy with greater confidence.

Role of Deuterium in Elucidating Drug Fate and Mechanisms in Research

Contextualizing this compound as a Research Tool

Melphalan is a nitrogen mustard derivative and an alkylating agent that has been used in cancer therapy for decades. ebsco.commdpi.com It exists as two stereoisomers, the L-form (L-Melphalan or Melphalan) and the D-form (D-Melphalan or Medphalan). nih.gov While L-Melphalan is the therapeutically active form, the D-isomer and its labeled analogs, such as this compound, serve as important research tools. nih.govsolubilityofthings.com

The primary application of this compound is as an internal standard for the highly sensitive and specific quantification of melphalan in biological samples using LC-MS/MS. nih.govresearchgate.netresearchgate.net In numerous bioanalytical methods developed for pharmacokinetic studies, a deuterated analog of melphalan, often with eight deuterium atoms (d8), is the internal standard of choice. nih.govresearchgate.netstanford.edu

The rationale for using the d8 version specifically relates to providing a sufficient mass shift. In mass spectrometry, the internal standard must have a mass-to-charge ratio (m/z) that is clearly distinct from the analyte to prevent signal overlap. sigmaaldrich.com The addition of eight deuterium atoms increases the mass of the molecule by eight Daltons, creating a clear separation between the MS signals for melphalan (m/z 305.1) and Melphalan-d8 (m/z 313.1), ensuring unambiguous detection and quantification. researchgate.netresearchgate.net

While L-Melphalan is the active drug, this compound can be used as an IS in assays for L-Melphalan because the two isomers, along with their deuterated counterparts, often exhibit identical behavior in the mass spectrometer and similar, though not always identical, chromatographic retention times. nih.gov The use of a stable isotope-labeled isomer provides the core benefits of correcting for sample preparation variability and matrix effects. crimsonpublishers.comnih.gov

The history of melphalan is rooted in the development of nitrogen mustards, which began as chemical warfare agents. ebsco.com Their effects on white blood cells were observed, leading to their investigation as potential anti-cancer agents after World War II. ebsco.com Melphalan itself, a phenylalanine derivative of nitrogen mustard, was first synthesized in the mid-20th century and was approved for medical use in the 1960s. mdpi.comhealthtree.orgpatsnap.com

Initially, melphalan combined with prednisone (B1679067) became a standard treatment for multiple myeloma. healthtree.orgnih.gov In the 1980s and 1990s, the use of high-dose melphalan followed by autologous stem cell transplantation was established as a standard of care for younger patients, a practice that continues to be a cornerstone of therapy. mdpi.comnih.govresearchgate.net

As the clinical use of melphalan expanded, so did the need for robust analytical methods to study its pharmacokinetics—how the drug is absorbed, distributed, metabolized, and eliminated by the body. Early analytical methods existed, but the advent of LC-MS/MS technology revolutionized the field, offering unparalleled sensitivity and specificity. nih.gov This technological advance drove the demand for and development of stable isotope-labeled internal standards. The synthesis of deuterated analogs like Melphalan-d8 provided researchers with the ideal tool to develop and validate the highly reliable bioanalytical assays needed for modern pharmacokinetic studies and therapeutic drug monitoring. nih.govresearchgate.netresearchgate.net These assays are critical for understanding the significant variability in drug exposure among patients and for optimizing treatment protocols. nih.gov

The table below presents a timeline of key milestones in melphalan research and the context for the development of labeled analogs.

Table 2: Historical Milestones in Melphalan Research
Period Milestone Significance for Research
1950s First synthesis of melphalan. mdpi.comhealthtree.org The creation of the compound, opening the door for preclinical and clinical investigation.
1960s Melphalan, often with prednisone, becomes a standard therapy for multiple myeloma. healthtree.orgnih.gov Established its clinical relevance and created a need to understand its pharmacology in patients.
1980s-1990s High-dose melphalan with stem cell transplant becomes a standard of care. mdpi.comnih.gov Increased the importance of studying the drug's pharmacokinetics to manage treatment.
1990s-Present Widespread adoption of LC-MS/MS for bioanalysis. Drove the development and use of stable isotope-labeled internal standards for precise quantification.
2000s-Present Publication of numerous validated LC-MS/MS methods using Melphalan-d8 as an internal standard. nih.govresearchgate.netresearchgate.net Solidified the role of deuterated melphalan as the "gold standard" IS for pharmacokinetic research.

Properties

Molecular Formula

C₁₃H₁₀D₈Cl₂N₂O₂

Molecular Weight

313.25

Synonyms

4-[Bis(2-chloroethyl)amino]-D-phenylalanine-d8;  CB 3026-d8;  D-Melphalan-d8;  D-Phenylalanine Mustard-d8;  Medphalan-d8;  NSC 35051-d8; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Integrity Assessment of D Melphalan D8

Advanced Synthesis of Deuterium-Labeled Melphalan (B128) Analogs

The synthesis of D-Melphalan-d8 is a multi-step process that requires the strategic introduction of deuterium (B1214612) atoms into the molecular scaffold. This involves both the preparation of a deuterated precursor and its subsequent elaboration into the final product.

Strategies for Regioselective Deuterium Introduction into Complex Organic Molecules

The regioselective introduction of deuterium into specific positions of a complex molecule is a fundamental challenge in synthetic organic chemistry. Various methods have been developed to achieve this, broadly categorized as metal-catalyzed, base-catalyzed, or acid-catalyzed hydrogen-deuterium (H/D) exchange, and the use of deuterated building blocks. sigmaaldrich.com

For aromatic systems, such as the phenyl group in melphalan, metal-catalyzed H/D exchange is particularly effective. Transition metals like palladium (Pd), rhodium (Rh), ruthenium (Ru), and iridium (Ir) can catalyze the exchange of aromatic protons with deuterium from a deuterium source, often deuterium oxide (D₂O). google.com For instance, a palladium on carbon (Pd/C) catalyst in the presence of D₂O can be used to deuterate the aromatic ring of phenylalanine derivatives. researchgate.net The conditions for these reactions, such as temperature and pressure, can be tuned to control the degree and position of deuteration.

Another approach involves base-catalyzed H/D exchange, which is effective for protons alpha to a carbonyl group or on an aromatic ring activated by an electron-withdrawing group. However, this method can sometimes lead to racemization at chiral centers. cdnsciencepub.com Enzymatic methods offer high selectivity under mild conditions, leveraging enzymes like phenylalanine ammonia-lyase or specific transaminases to catalyze H/D exchange at specific positions without compromising stereochemical integrity. researchgate.net

Table 1: Comparison of Regioselective Deuteration Strategies

Method Catalyst/Reagent Deuterium Source Advantages Limitations
Metal-Catalyzed ExchangePd, Pt, Ru, IrD₂O, D₂ gasHigh efficiency for aromatic rings.May require harsh conditions; potential for side reactions.
Base-Catalyzed ExchangeK₂CO₃, NaODD₂O, CD₃ODSimple procedure.Risk of racemization; limited to activated positions.
Acid-Catalyzed ExchangeD₂SO₄, CF₃COODD₂OEffective for certain substrates.Can cause degradation of sensitive molecules.
Enzymatic ExchangeSpecific EnzymesD₂OHigh regioselectivity and stereoselectivity; mild conditions.Enzyme availability and stability can be a concern.

Chemical Reaction Pathways and Precursor Selection for this compound Synthesis

The synthesis of this compound logically begins with a deuterated precursor, typically a deuterated form of D-phenylalanine. A common strategy involves the deuteration of the aromatic ring and the ethyl groups of the nitrogen mustard moiety.

A plausible synthetic route can be outlined as follows:

Preparation of D-phenylalanine-d5 : The synthesis starts with commercially available D-phenylalanine. The five protons on the phenyl ring are exchanged for deuterium via a metal-catalyzed reaction. For example, heating D-phenylalanine with a catalyst like Pd/C in D₂O can achieve high levels of deuteration on the aromatic ring.

Protection of the Amino and Carboxyl Groups : The resulting D-phenylalanine-d5 is then protected to prevent side reactions in subsequent steps. The amino group can be protected with a group like phthaloyl, and the carboxyl group can be esterified.

Nitration : The protected D-phenylalanine-d5 is nitrated at the para-position of the deuterated phenyl ring using a mixture of nitric and sulfuric acid.

Reduction of the Nitro Group : The nitro group is then reduced to an amino group, for instance, by catalytic hydrogenation.

Formation of the Deuterated Bis(2-chloroethyl)amino Moiety : The aromatic amine is reacted with ethylene (B1197577) oxide to form a bis(2-hydroxyethyl)amino derivative. To introduce the additional deuterium atoms, deuterated ethylene oxide (C₂D₄O) could potentially be used, though this is a less common and more expensive approach. A more practical method is the subsequent reaction of the bis(2-hydroxyethyl)amino group.

Chlorination and Deprotection : The hydroxyl groups are replaced with chlorine using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). clearsynth.com In the context of this compound, the labeling on the ethyl groups is typically achieved by using a deuterated alkylating agent in a different synthetic sequence or by H/D exchange on the final melphalan molecule under specific conditions, although this is less controlled. A more direct synthesis would involve building the bis(2-chloroethyl-d4)amino moiety separately and attaching it to the deuterated phenylalanine core.

Final Deprotection : The protecting groups on the amino acid are removed, typically by acid hydrolysis, to yield the final product, this compound. nih.gov

The precursor selection is critical. Starting with D-phenylalanine ensures the correct stereochemistry, and using a deuterated version of it (D-phenylalanine-d5) ensures the labeling on the aromatic ring.

Analytical Validation of Isotopic Enrichment and Purity for Research Applications

For this compound to be used reliably as an internal standard or in metabolic studies, its identity, purity, and the extent and location of deuterium labeling must be rigorously confirmed. This is achieved through a combination of mass spectrometry, NMR spectroscopy, and chromatography. rsc.org

Mass Spectrometry-Based Techniques for Verification of Deuterium Incorporation (e.g., High-Resolution MS)

Mass spectrometry (MS) is the primary tool for confirming the mass increase due to deuterium incorporation and for quantifying isotopic enrichment. High-Resolution Mass Spectrometry (HRMS), such as that performed on Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instruments, is particularly powerful. pitt.edujeol.com

HRMS provides a highly accurate mass measurement, allowing for the differentiation between the deuterated compound and any potential isobaric interferences. By comparing the experimental mass of the molecular ion [M+H]⁺ of this compound with its theoretical exact mass, the incorporation of the eight deuterium atoms can be confirmed. researchgate.net

Isotopic enrichment is determined by analyzing the isotopic distribution of the molecular ion cluster. nih.gov The mass spectrum of an unlabeled compound shows a characteristic pattern of isotopes due to the natural abundance of ¹³C, ¹⁵N, etc. For a deuterated compound, this pattern is shifted by the mass of the incorporated deuterium atoms, and the distribution of peak intensities within the new cluster reflects the percentage of molecules that contain the desired number of deuterium atoms. Software is used to compare the experimentally observed isotopic pattern with theoretical distributions calculated for different levels of enrichment, allowing for a precise determination of the isotopic purity. rsc.orgnih.gov

Table 2: Theoretical vs. Experimental Mass Data for this compound

Compound Formula Theoretical Monoisotopic Mass (Da) Observed [M+H]⁺ (Da) (Example) Mass Difference (ppm)
D-MelphalanC₁₃H₁₈Cl₂N₂O₂304.0745305.0818N/A
This compoundC₁₃H₁₀D₈Cl₂N₂O₂312.1249313.1322< 5 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Enantiomeric Purity Confirmation

While MS confirms that the correct number of deuterium atoms has been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine their exact location within the molecule. nih.gov

¹H NMR (Proton NMR) : In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. This provides direct evidence of successful deuteration at specific sites. For example, the aromatic signals and the signals for the -CH₂CH₂Cl groups would be absent. researchgate.net

²H NMR (Deuterium NMR) : This technique directly observes the deuterium nuclei. The ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions, providing unambiguous confirmation of the labeling sites. sigmaaldrich.com

¹³C NMR : The carbon signals for the deuterated carbons (C-D) will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield compared to the corresponding C-H signals in the unlabeled compound (an effect known as the isotopic shift).

To confirm the enantiomeric purity (i.e., that the sample is indeed the D-isomer and not contaminated with the L-isomer), chiral NMR techniques can be employed. This often involves the use of a chiral solvating agent or a chiral shift reagent, which interacts differently with the two enantiomers, causing their corresponding signals in the NMR spectrum to be resolved into two separate sets.

Chromatographic Purity Assessment for Internal Standard Qualification

Furthermore, the enantiomeric purity must also be established chromatographically. This is achieved using Chiral HPLC . researchgate.netchiralpedia.com This technique uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers of melphalan, allowing for their separation. researchgate.net This analysis confirms that the sample is predominantly the D-isomer and quantifies the amount of the L-enantiomer impurity. For an internal standard, high enantiomeric purity is essential to avoid cross-signal interference when analyzing the corresponding L-isomer drug.

The qualification of this compound as an internal standard involves the combination of all these analytical data (HRMS, NMR, and chromatography) to generate a comprehensive certificate of analysis that confirms its identity, strength (concentration), chemical purity, isotopic enrichment, and enantiomeric purity. researchgate.netcapes.gov.br

Application of D Melphalan D8 in Quantitative Bioanalytical Research Methodologies

Development and Validation of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for quantifying melphalan (B128) in complex biological matrices due to its superior sensitivity and selectivity. researchgate.netnih.gov The development of these assays requires meticulous optimization of sample handling, chromatographic separation, and mass spectrometric detection, where D-Melphalan-d8 plays an indispensable role. researchgate.net

The primary goal of sample preparation is to remove interfering substances from the biological matrix (like plasma or tissue homogenates) that can compromise the assay's accuracy and to isolate the analyte of interest. For melphalan analysis, two common techniques are protein precipitation (PPT) and solid-phase extraction (SPE).

Protein Precipitation (PPT): This is a rapid and straightforward method often used for high-throughput analysis. researchgate.netresearchgate.net It involves adding an organic solvent, such as methanol, acetonitrile (B52724), or a combination, to the plasma sample. researchgate.netmdpi.comarvojournals.org This denatures and precipitates the majority of proteins. After centrifugation, the clear supernatant containing the analyte (melphalan) and the internal standard (this compound) is collected for injection into the LC-MS/MS system. researchgate.netmdpi.com For instance, one method involves a simple protein precipitation with cold methanol, while another utilized a methanol/acetonitrile mixture. nih.govresearchgate.netarvojournals.org In a specific protocol for analyzing melphalan in 50 µL of plasma, 440 µL of acetonitrile containing 0.1% formic acid was used to precipitate proteins effectively. mdpi.com

Solid-Phase Extraction (SPE): SPE is a more selective and rigorous technique that can yield a cleaner sample extract compared to PPT, which helps in reducing matrix effects. nih.gov This method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Interfering compounds are washed away, and the analyte is selectively eluted. An SPE-based method was developed to determine melphalan and its hydrolysis products, which helped avoid interferences from the biological matrix that were occasionally observed with PPT methods. nih.govresearchgate.net

The choice between PPT and SPE depends on the required sensitivity, throughput, and the complexity of the matrix. researchgate.net In both approaches, this compound is added to the sample at the very beginning of the process to compensate for any analyte loss during the extraction steps.

Effective chromatographic separation is crucial to resolve melphalan and its metabolites from endogenous matrix components before they enter the mass spectrometer. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach.

Research has employed various C18 columns for this purpose. researchgate.netaacrjournals.org For example, a method for the simultaneous determination of melphalan and its monohydroxy and dihydroxy metabolites used an XSelect HSS T3 column (2.1 × 50 mm, 5 µm) with a gradient elution. researchgate.netnih.gov The total run time for this separation was 5 minutes, which is advantageous for sample throughput. researchgate.netnih.gov Another validated method used a C18 column with a gradient elution based on acetonitrile mobile phase solutions to separate melphalan and this compound. researchgate.net In some cases, hydrophilic interaction chromatography (HILIC) has been used as an alternative to conventional reversed-phase chromatography, offering different selectivity for polar compounds like melphalan and its degradation products. nih.govresearchgate.net

The mobile phase typically consists of an aqueous component (often with a modifier like acetic acid or formic acid) and an organic component like acetonitrile or methanol. mdpi.comaacrjournals.org A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve optimal separation and peak shape. researchgate.netnih.gov

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to ensure the robustness and accuracy of LC-MS/MS assays. researchgate.netschd-shimadzu.comuq.edu.au Matrix effects, primarily ion suppression or enhancement, are a significant challenge in bioanalysis. chromatographyonline.com These effects occur when co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification. chromatographyonline.com

Because this compound is chemically identical to melphalan, it co-elutes during chromatography and experiences the exact same matrix effects and ionization suppression or enhancement. uq.edu.auchromatographyonline.com It also compensates for variability in sample preparation and injection volume. lgcstandards.com By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to a highly precise and accurate measurement. arvojournals.org

In multiple validated methods, this compound was the internal standard of choice for quantifying melphalan and its metabolites. researchgate.netnih.govresearchgate.net The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both melphalan and this compound. For instance, a common transition for melphalan is m/z 305.1 → 287.7, while for this compound, it is m/z 313.1 → 295.7. researchgate.netresearchgate.netnih.gov The use of this compound is a prerequisite for developing a reliable bioanalytical method that can meet stringent regulatory guidelines for validation. researchgate.netresearchgate.net

Chromatographic Separation Strategies for Melphalan and its Metabolites in Biological Matrices (e.g., Plasma, Tissue Homogenates)

Quantification Parameters and Method Performance for Preclinical Research

Method validation is the process of confirming that the analytical procedure is suitable for its intended purpose. Key parameters include the calibration range, limits of detection and quantification, accuracy, precision, and selectivity.

A calibration curve is constructed by analyzing a series of standards with known concentrations of melphalan (and a constant concentration of this compound) in the same biological matrix as the unknown samples. arvojournals.org The curve is generated by plotting the peak area ratio (melphalan/D-Melphalan-d8) against the concentration of the analyte. arvojournals.org A linear regression model, often with a weighting factor like 1/x² to improve accuracy at the lower end of the curve, is applied to the data. researchgate.netarvojournals.org

The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, typically within ±20%. aacrjournals.orgstanford.edu The Limit of Detection (LOD) is the lowest concentration of analyte that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy.

Different LC-MS/MS methods have reported various quantification ranges depending on the specific research application.

Analyte(s)Calibration Range (ng/mL)LLOQ (ng/mL)Biological MatrixReference
Melphalan25 - 11,20025Human Plasma researchgate.net
Melphalan10 - 5,00010Human Plasma nih.gov
Melphalan, MOH-Melphalan, DOH-Melphalan5.22 - 5,220 (Melphalan)5.22 (Melphalan)Human Plasma researchgate.netresearchgate.netnih.gov
Melphalan2 - 400 and 20 - 4,0002 and 20Human Plasma arvojournals.org
Melphalan1 - 5001Human Plasma nih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, expressed as a percentage of bias or % nominal. ashdin.com Precision describes the reproducibility of the measurements, expressed as the coefficient of variation (%CV). ashdin.com These are assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates on the same day (intra-day) and on different days (inter-day). stanford.edu For a method to be considered valid, the accuracy and precision values are typically required to be within ±15% (±20% at the LLOQ). stanford.edu

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. stanford.edu It is evaluated by analyzing blank matrix samples from multiple sources to ensure no significant interfering peaks are present at the retention time of melphalan or this compound. stanford.edu

The use of this compound is fundamental to achieving high levels of accuracy and precision, as demonstrated by the validation data from various studies.

ParameterFindingReference
Intra- and Inter-day Precision (%CV)≤11.0% for melphalan and its metabolites researchgate.netresearchgate.netnih.gov
Intra- and Inter-day Accuracy (% Bias)< 8.3% for melphalan and its metabolites researchgate.netresearchgate.netnih.gov
Precision (%CV) and Accuracy (% Bias)Generally below 10% nih.govresearchgate.net
Intra-day and Inter-day Precision (%CV)Less than 7% nih.gov
Accuracy (Recovery)Between 98% and 103% nih.gov
Incurred Sample Reanalysis (ISR)All samples were within 12% of their original values researchgate.net

These robust performance characteristics underscore the reliability of LC-MS/MS methods that incorporate this compound for the quantitative bioanalysis of melphalan in preclinical research settings.

Evaluation of Analyte Stability in Research Matrices and Stock Solutions

The reliability of quantitative bioanalytical methods hinges on the stability of the analyte and its deuterated internal standard, such as this compound, within the biological matrix and in stock solutions under various storage and handling conditions. capes.gov.brcelegence.com Ensuring stability is a critical component of method validation, as degradation can lead to inaccurate concentration measurements. capes.gov.br Stability assessments are typically conducted using quality control (QC) samples at different concentrations to mimic the conditions that study samples will undergo. celegence.comstanford.edu

Research findings indicate that the stability of melphalan and, by extension, its deuterated counterpart, can be influenced by several factors including temperature, storage duration, and the composition of the matrix. capes.gov.brnih.govnih.gov

Freeze-Thaw Stability

Freeze-thaw stability is essential for ensuring that repeated access to frozen samples does not compromise their integrity. Studies have shown that both melphalan and this compound are generally stable through multiple freeze-thaw cycles. For instance, one validation study demonstrated that melphalan is stable for at least three freeze-thaw cycles when stored at -80°C, with no significant changes in measured values beyond the expected precision and accuracy of the method. stanford.edu Similarly, other studies have confirmed acceptable freeze-thaw stability for melphalan and this compound according to regulatory guidelines. nih.govresearchgate.netresearchgate.netresearchgate.net One study noted that less than 5% of melphalan activity was lost after up to four freeze-thaw cycles. nih.gov

Table 1: Freeze-Thaw Stability of Melphalan/D-Melphalan-d8

Condition Analyte Matrix Stability Finding Citation
3 Freeze-Thaw Cycles (-80°C) Melphalan Not Specified Stable, no significant changes observed. stanford.edu
Multiple Freeze-Thaw Cycles Melphalan & this compound Not Specified Within acceptable range per guidelines. nih.govresearchgate.netresearchgate.net

Short-Term (Bench-Top) Stability

Short-term stability evaluates the analyte's integrity when samples are left at ambient or room temperature for a period, simulating laboratory handling conditions. stanford.edu This has been identified as a critical parameter for melphalan. One study found that melphalan stored in human plasma at ambient temperature for approximately 4 hours showed degradation, with samples at 2 ng/mL and 200 ng/mL falling outside the acceptance criteria of >20% deviation. stanford.edu This highlights the necessity for prompt processing and freezing of plasma samples containing melphalan. stanford.edu Other research has also indicated that room temperature stability may not meet required guidelines in some cases, reinforcing the need for rapid sample analysis after preparation. nih.govresearchgate.netresearchgate.net

Table 2: Short-Term (Bench-Top) Stability of Melphalan

Condition Analyte Matrix Duration Stability Finding Citation
Ambient Temperature Melphalan Human Plasma ~4 hours Unstable; samples outside acceptance criteria. stanford.edu
Room Temperature Melphalan Not Specified Not Specified Did not meet required guidelines in some cases. nih.govresearchgate.netresearchgate.net

Long-Term Storage Stability

Long-term stability assessments are crucial for studies where samples are stored for extended periods before analysis. celegence.com Research indicates that melphalan demonstrates good stability when stored at low temperatures. One study confirmed that melphalan is stable when stored at -80°C. nih.gov Another detailed investigation found that solutions of melphalan stored at -20°C and -35°C for 7 months showed less than a 5% loss of drug activity. nih.gov This suggests that storing samples at -20°C is adequate for at least 6 to 12 months without significant degradation. nih.gov However, some studies have noted that long-term stability did not always meet the required guidelines, which could be due to various factors in the study design or matrix composition. nih.govresearchgate.netresearchgate.net

Table 3: Long-Term Storage Stability of Melphalan

Storage Temperature Analyte Duration Stability Finding Citation
-80°C Melphalan Not Specified Stable. nih.gov
-20°C and -35°C Melphalan 7 months Stable (<5% loss of activity). nih.gov

Stock Solution and Processed Sample Stability

The stability of stock and working solutions used for calibration and quality control is also a fundamental requirement. stanford.edu It is necessary to test the stability of these solutions to justify their storage conditions and duration of use. stanford.edu Additionally, the stability of the analyte in the processed sample, for instance when held in an autosampler, is evaluated. stanford.edu Studies have shown that melphalan is stable in human plasma extracts when kept at 10°C for 24 hours, indicating good reproducibility for re-injection. stanford.edu

Table 4: Stock Solution and Processed Sample Stability of Melphalan

Condition Analyte Matrix/Solvent Duration Stability Finding Citation
Autosampler (10°C) Melphalan Human Plasma Extract 24 hours Stable. stanford.edu

Mechanistic Research on Melphalan Metabolism and Disposition Utilizing D Melphalan D8

Elucidation of Metabolic Pathways and Metabolite Identification in In Vitro and Preclinical Models

The investigation of melphalan's metabolic fate is crucial for comprehending its therapeutic efficacy and mechanisms of resistance. D-Melphalan-d8 has proven to be an indispensable asset in these research endeavors.

Use of Deuterium (B1214612) Labeling to Trace Biotransformation Pathways (e.g., Hydrolysis Products)

The stable isotopic label of this compound enables its use as a tracer in studies of melphalan's biotransformation. A significant pathway of melphalan (B128) degradation, both in vitro and in vivo, is non-enzymatic hydrolysis, which leads to the formation of monohydroxymelphalan and dihydroxymelphalan. chemicalbook.comnih.gov The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for the accurate quantification of melphalan and its hydrolysis products. researchgate.netresearchgate.netresearchgate.net This is critical for understanding the drug's stability and the formation of these less active metabolites under physiological conditions. researchgate.net Research has shown that melphalan's short biological half-life is correlated with its rapid chemical hydrolysis. researchgate.net

In addition to the primary hydrolysis products, more than 15 novel hydrolysis products, including oligomeric compounds, have been identified in both in vitro and in vivo samples through studies utilizing advanced analytical techniques. researchgate.net

Identification of Enzymes Involved in Melphalan Metabolism in Research Systems

While spontaneous hydrolysis is a major route of melphalan inactivation, enzymatic pathways also play a role in its metabolism and can influence its antitumor activity and resistance profiles. For instance, the peptide-drug conjugate melflufen, which is a derivative of melphalan, is metabolized by aminopeptidases within tumor cells to release melphalan. researchgate.net This targeted activation suggests a role for these enzymes in the localized delivery of the active drug.

Furthermore, studies on melphalan resistance have implicated enzymes of the aldo-keto reductase (AKR) family, specifically AKR1C1-3. plos.org These enzymes are involved in detoxifying reactive aldehydes, which can be generated by melphalan-induced oxidative stress. plos.org Upregulation of these enzymes may contribute to a resistant phenotype by mitigating drug-induced cellular damage. plos.org

Pharmacokinetic and Distribution Research in Preclinical (Non-Human) Models

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to defining its therapeutic window. This compound is frequently used as an internal standard in preclinical pharmacokinetic studies to ensure the accuracy of these measurements. researchgate.netresearchgate.net

Investigation of Absorption, Distribution, and Elimination Mechanisms

Preclinical studies in animal models, such as rats and pigs, have provided significant insights into melphalan's pharmacokinetic properties. After intravenous administration in rats, melphalan exhibits a biphasic disappearance from plasma. researchgate.net It is approximately 86% bound to plasma proteins. researchgate.net The distribution of melphalan to certain tissues, like the brain, is limited. researchgate.net

In larger animal models like pigs, superselective ophthalmic artery infusion (SSOAI) studies have shown that significantly higher concentrations of melphalan can be achieved in the vitreous humor compared to plasma, demonstrating a targeted delivery to the eye. arvojournals.org

Preclinical Pharmacokinetic Parameters of Melphalan in Pigs following SSOAI

ParameterMedian Value (Range)
Vitreous Cmax (ng/mL)170.1 (47.3–416.2)
Plasma Cmax (ng/mL)56.9 (39.2–114.8)
Vitreous AUC (ng·h/mL)391 (163.4–472.3)
Plasma AUC (ng·h/mL)134.1 (101.9–284.5)
Vitreous to Plasma AUC Ratio3.1 (0.6–4.2)
Vitreous to Plasma Cmax Ratio3.4 (0.4–7.9)
Data from a study in Landrace pigs following SSOAI of 7 mg melphalan. arvojournals.org

The main route of melphalan elimination is through non-enzymatic hydrolysis, with a smaller fraction being excreted unchanged in the urine. nih.gov

Comparative Pharmacokinetic Studies of Deuterated vs. Non-Deuterated Melphalan in Research Settings

Comparative studies are essential to validate that the deuterated form of a drug behaves similarly to its non-deuterated counterpart in a biological system. In the context of drug formulation studies, the pharmacokinetics of melphalan were found to be essentially unchanged when administered in different formulations, indicating that the core pharmacokinetic properties of the drug were not altered by the vehicle. nih.gov While specific comparative studies focusing solely on this compound versus non-deuterated melphalan in preclinical models are not extensively detailed in the provided context, the frequent use of this compound as an internal standard in pharmacokinetic analyses underscores the assumption of their bioequivalence. researchgate.netresearchgate.net It is generally understood that deuterium substitution is unlikely to alter the metabolic profile in a way that would be detrimental to its use as a tracer, though this is always a consideration in drug development. google.com

Molecular and Cellular Mechanism Research Employing D Melphalan D8

Investigation of DNA Damage and Repair Mechanisms

Melphalan (B128) exerts its cytotoxic effects primarily by forming covalent adducts with DNA, leading to cross-links that disrupt DNA replication and transcription and ultimately trigger cell death. patsnap.compatsnap.com Research in this area focuses on understanding the formation, persistence, and repair of these DNA lesions.

Tracing DNA Adduct Formation and Persistence Using Labeled Probes

The use of isotopically labeled compounds is crucial for accurately quantifying DNA adducts. While some studies have employed other labeled standards, such as [15N5]-labeled dGuo-melphalan, to directly measure specific adducts, D-Melphalan-d8 plays a pivotal role in these investigations. researchgate.net By serving as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analyses, this compound enables the precise measurement of the parent drug concentration in plasma and tissues. researchgate.net This accurate quantification is essential for correlating drug exposure with the extent of DNA adduct formation. researchgate.net

For instance, quantitative studies in rat models have shown significantly higher levels of melphalan-DNA adducts in bone marrow compared to the liver and kidneys, highlighting the tissue-specific nature of its DNA-damaging effects. researchgate.net In such studies, this compound is indispensable for creating the calibration curves and ensuring the accuracy of the melphalan concentration data that underpins these findings. researchgate.net The ability to reliably measure melphalan levels allows researchers to study the pharmacokinetics of adduct formation and repair over time. researchgate.net

Advanced mass spectrometry techniques, such as those using Quadrupole-Orbitrap technology, have been developed to screen for a wide array of DNA adducts simultaneously. mdpi.com In these "DNA adductomics" approaches, the use of stable isotope-labeled internal standards like this compound is fundamental to achieving the quantitative accuracy needed to understand the complex landscape of DNA damage induced by the drug. acs.org

Table 1: Mass Spectrometry Parameters for Melphalan Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Melphalan305.1287.7 researchgate.net
This compound (Internal Standard)313.1295.7 researchgate.net
Monohydroxy melphalan (Metabolite)287.1228.0 researchgate.net
Dihydroxy melphalan (Metabolite)269.3251.8 researchgate.net

Cellular Responses to DNA Alkylation in Research Cell Lines

This compound has been utilized to model cellular responses to high doses of melphalan. biosynth.com By enabling precise dosing and quantification, it helps researchers investigate the complex signaling pathways that are activated in cancer cells following DNA alkylation. biosynth.com The formation of DNA adducts by melphalan triggers a cellular DNA damage response, which can lead to cell cycle arrest or apoptosis. patsnap.com

Studies on various research cell lines, including those for multiple myeloma and leukemia, have shown that the extent of DNA damage and the cell's ability to repair it are key determinants of sensitivity to melphalan. nih.govmdpi.com In vitro assays that measure the formation and repair of melphalan-induced DNA adducts in peripheral blood mononuclear cells have even been shown to predict clinical outcomes in patients. nih.gov The accuracy of these assays relies on the precise quantification of drug exposure, a role fulfilled by this compound in the analytical workflow. researchgate.net Furthermore, research has demonstrated that the cellular response to melphalan-induced DNA damage is time-dependent and can be modulated by other agents, with this compound serving as a tool to model these interactions. biosynth.com

Research on Cellular Uptake and Intracellular Fate of Melphalan

The efficacy of melphalan is dependent on its entry into cancer cells and its subsequent behavior within the intracellular environment. This compound is a key tool for the pharmacokinetic studies that underpin this research, allowing for the accurate measurement of the drug's concentration in various compartments over time.

Characterization of Membrane Transport Systems and Efflux Pathways in Cellular Models

Melphalan enters cells not by passive diffusion alone, but through active transport mechanisms, primarily amino acid transporters. mdpi.com Its structural similarity to phenylalanine allows it to be recognized and transported by systems such as the large neutral amino acid transporter 1 (LAT1 or SLC7A5) and other amino acid transport systems like the L system and ASC system. mdpi.com

Research using various cellular models has been crucial in identifying these transporters. mdpi.com Studies in L5178Y lymphoblasts, for example, have characterized melphalan uptake as an active, carrier-mediated process that is temperature-sensitive and follows Michaelis-Menten kinetics. mdpi.com The precise quantification of melphalan uptake in these cellular models, necessary to determine kinetic parameters like Km and Vmax, is facilitated by LC-MS/MS methods that employ this compound as an internal standard. researchgate.net

Conversely, drug resistance can be mediated by the active efflux of melphalan from cancer cells. The ATP-binding cassette (ABC) transporter family, particularly P-glycoprotein (P-gp, encoded by the MDR1 gene), has been implicated in pumping melphalan out of the cell, thereby reducing its intracellular concentration and cytotoxic effect. mdpi.com Investigating the role of these efflux pumps involves comparing intracellular drug accumulation in sensitive versus resistant cell lines. This compound is essential for the accurate measurement of these intracellular concentrations. nih.gov

Table 2: Key Membrane Transporters in Melphalan Cellular Flux

TransporterGene NameFunctionRole in Melphalan TransportReference
LAT1SLC7A5InfluxMajor transporter for melphalan uptake into cells. mdpi.com
L systemMultipleInfluxSodium-independent transport of large neutral amino acids, including melphalan. mdpi.com
ASC systemMultipleInfluxTransports small neutral amino acids; contributes to melphalan uptake. mdpi.com
P-glycoprotein (P-gp)ABCB1 (MDR1)EffluxPumps melphalan out of the cell, contributing to drug resistance. mdpi.com

Intracellular Localization and Biotransformation Studies

Once inside the cell, melphalan can be distributed to various subcellular compartments and undergo metabolic transformation. patsnap.com The primary route of inactivation is non-enzymatic hydrolysis, which converts melphalan into less active metabolites, monohydroxymelphalan and dihydroxymelphalan. researchgate.net

Stable isotope tracers are invaluable for studying the dynamics of drug metabolism. researchgate.net LC-MS/MS methods have been specifically developed for the simultaneous determination of melphalan and its hydrolyzed metabolites in human plasma, using this compound as the internal standard for all analytes. researchgate.net This allows researchers to track the rate of melphalan degradation in different biological environments and under various conditions. While direct imaging of this compound localization within the cell is not its primary application, its use in quantifying the drug and its metabolites in cellular fractions (e.g., cytoplasm vs. nucleus) can provide insights into its subcellular distribution and the sites of its biotransformation. nih.govgoogle.com

Exploration of Mechanisms of Acquired Resistance in Preclinical Models

A major challenge in cancer therapy is the development of drug resistance. Preclinical models, such as melphalan-resistant cancer cell lines, are essential for studying the molecular changes that allow cells to survive treatment. nih.govplos.org

Several mechanisms of acquired resistance to melphalan have been identified, including:

Reduced drug uptake: Downregulation of influx transporters like LAT1. nih.gov

Increased drug efflux: Overexpression of ABC transporters such as P-gp. oncotarget.com

Enhanced DNA repair: Increased capacity to remove melphalan-induced DNA adducts. patsnap.com

Increased drug detoxification: Elevated levels of glutathione (B108866) and glutathione S-transferase, which can inactivate melphalan. researchgate.net

Altered cell signaling: Changes in apoptosis pathways (e.g., suppression of Bim) or activation of survival pathways. mdpi.complos.org

In preclinical studies designed to unravel these complex mechanisms, this compound is a crucial analytical tool. researchgate.net For example, when comparing drug-sensitive and drug-resistant cell lines, researchers must accurately measure intracellular melphalan concentrations to distinguish between resistance caused by reduced drug accumulation and resistance due to downstream events like enhanced DNA repair. nih.gov Studies using isogenic melphalan-resistant multiple myeloma cell lines (e.g., RPMI8226-LR5) have shown that while intracellular drug levels may not always be significantly different, profound changes occur in metabolic pathways, such as a shift towards aerobic glycolysis (the Warburg effect) and an elevated oxidative stress response. nih.govplos.org The precise quantification of melphalan exposure in these experiments, enabled by this compound, is fundamental to interpreting the proteomic and metabolomic data and identifying new pathways that contribute to the resistant phenotype. nih.gov

Role of Metabolic Reprogramming in Modulating Melphalan Response in Research Cell Lines

The development of resistance to melphalan is a significant challenge, and research indicates that cancer cells can achieve this by rewiring their metabolic pathways. This metabolic reprogramming allows cells to survive the DNA damage inflicted by the alkylating agent and sustain their proliferative demands. Studies using melphalan-resistant multiple myeloma (MM) cell lines, such as RPMI-8226 and its resistant derivative LR5, have elucidated several key metabolic adaptations. nih.govplos.org

A common feature observed in melphalan-resistant cells is a shift in energy metabolism. frontiersin.org Pathway analysis of resistant MM cell lines revealed an upregulation of glycolytic enzymes and enzymes of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), coupled with a downregulation of proteins involved in the TCA cycle and the electron transport chain (ETC). researchgate.netfrontiersin.org This shift suggests a reliance on aerobic glycolysis, a phenomenon where cancer cells favor glucose metabolism even when oxygen is present. mdpi.com The increased PPP activity also provides precursors for nucleotide synthesis and molecules for antioxidant defense. mdpi.com Consequently, melphalan-resistant cells show a markedly increased sensitivity to inhibitors of glycolysis and the PPP. plos.org For instance, glucose deprivation has a more potent growth-inhibitory effect on resistant cells compared to their sensitive counterparts. plos.org Similarly, the pharmacological inhibition of the PPP enzyme 6-phosphogluconate dehydrogenase with 6-aminonicotinamide (B1662401) (6-AN) was shown to overcome melphalan resistance in two different MM cell line models. mdpi.com

In addition to glucose metabolism, alterations in amino acid and purine (B94841) metabolism are central to the resistant phenotype. researchgate.netmdpi.com Transcriptomic analyses have shown an upregulation of genes involved in amino acid and glutathione (GSH) metabolism in resistant cells. researchgate.netmdpi.com Some melphalan-resistant or less-sensitive MM cell lines demonstrate a significant dependence on glutamine, which is used to fuel the Krebs cycle in a process called anaplerosis. In these cells, the glutaminase (B10826351) inhibitor CB-839 acts synergistically with melphalan to decrease cell viability, a synergy not observed with mitochondrial complex I inhibitors.

Proteometabolomic studies have further detailed these changes, showing that resistant cells adapt their purine metabolism to maintain levels of guanosine (B1672433) monophosphate (GMP), which is crucial for DNA synthesis and repair. nih.gov Resistant cells exhibit higher concentrations of metabolites in the PPP and reduced levels of guanine (B1146940) and guanosine compared to sensitive cells. mdpi.com Upon exposure to melphalan, these resistant cells increase their levels of xanthine (B1682287) and hypoxanthine, demonstrating a dynamic metabolic response to the drug. nih.gov

Table 1: Metabolic Changes in Melphalan-Resistant Research Cell Lines

Metabolic Pathway Observation in Resistant Cell Lines Key Molecules/Enzymes Involved Research Finding Reference
Glycolysis Upregulation of pathway enzymes. Glycolytic enzymes researchgate.netfrontiersin.org
Pentose Phosphate Pathway (PPP) Upregulation of pathway enzymes; increased metabolite concentrations. 6-phosphogluconate dehydrogenase researchgate.netmdpi.com
TCA Cycle & OXPHOS Downregulation of pathway enzymes in some models. TCA cycle and ETC proteins researchgate.netfrontiersin.org
Mitochondrial Bioenergetics Increased mitochondrial ATP and mass in some models. ATP, Glutaminase
Amino Acid Metabolism Upregulation of genes for amino acid and glutathione (GSH) metabolism. Glutathione (GSH) researchgate.netmdpi.com
Glutamine Metabolism Increased glutamine anaplerosis into the Krebs cycle. Glutaminase (e.g., CB-839 target)

| Purine Metabolism | Altered metabolite levels to maintain GMP pools. | Guanine, Guanosine, Xanthine, Hypoxanthine | nih.govmdpi.com |

Modulating Factors Influencing Melphalan Efficacy in Research Models

The effectiveness of melphalan in research models is influenced by a variety of intrinsic and extrinsic factors. These modulators can determine whether a cell succumbs to the drug's cytotoxic effects or develops resistance.

One of the primary mechanisms of resistance involves the cell's ability to manage DNA damage. tandfonline.com Enhanced repair of melphalan-induced DNA lesions is a key factor in reducing the drug's efficacy. tandfonline.com Research has pointed to the importance of the Base Excision Repair (BER) pathway in the initial repair of melphalan-DNA adducts. auckland.ac.nz Melphalan-resistant cells often exhibit cross-resistance to other agents that induce DNA damage, further suggesting that DNA repair pathways are a central modulating factor. researchgate.net

The intracellular concentration of melphalan is another critical determinant of its activity. Resistance can arise from reduced drug levels within tumor cells or through drug inactivation. tandfonline.com For example, increased activity of glutathione-S-transferase can contribute to resistance. dovepress.com Conversely, strategies that increase the intracellular accumulation of melphalan can overcome resistance. The prodrug melphalan-flufenamide (melflufen) achieves this by being rapidly incorporated into tumor cells and hydrolyzed by intracellular peptidases, trapping a higher concentration of active melphalan inside. dovepress.comnih.gov Studies have shown that melphalan-resistant MM cell lines can be up to 10-fold more sensitive to melflufen than to melphalan itself. dovepress.com

The cellular microenvironment and the presence of other agents can also modulate melphalan's efficacy. Physical factors such as hyperthermia can increase the rate of melphalan's chemical decomposition, potentially reducing its effectiveness in certain therapeutic models. tandfonline.com Co-administration with other compounds can produce synergistic effects. For instance, preclinical models using this compound have shown that pre-dosing with prednisone (B1679067) leads to increased cytotoxic effects on human myeloma cells. biosynth.com As mentioned previously, targeting the specific metabolic vulnerabilities of resistant cells with inhibitors like CB-839 (targeting glutaminase) or 6-AN (targeting the PPP) can re-sensitize them to melphalan. mdpi.com

Finally, intrinsic patient-specific factors have been shown to influence melphalan's pharmacokinetics and, by extension, its efficacy. In clinical research settings, factors such as creatinine (B1669602) clearance, fat-free mass, and haematocrit have been identified as important determinants of melphalan clearance from the plasma. nih.gov This variability in drug clearance leads to different levels of drug exposure (AUC), which significantly correlates with both toxicity and therapeutic response. nih.gov

Table 2: Factors Modulating Melphalan Efficacy in Research Models

Modulating Factor Effect on Melphalan Efficacy Mechanism/Example Research Finding Reference
DNA Repair Capacity Decreased Efficacy Enhanced repair of DNA adducts via pathways like Base Excision Repair (BER). tandfonline.comauckland.ac.nz
Intracellular Drug Concentration Efficacy is concentration-dependent. Prodrugs like melflufen increase intracellular melphalan, overcoming resistance. dovepress.comnih.gov
Drug Inactivation Decreased Efficacy Increased activity of enzymes like glutathione-S-transferase. dovepress.com
Combination Agents Increased Efficacy (Synergy) Co-administration with prednisone shows synergistic cytotoxicity. biosynth.com
Metabolic Inhibitors Increased Efficacy in Resistant Cells Inhibitors like CB-839 (glutaminase) or 6-AN (PPP) re-sensitize cells. mdpi.com
Physical Factors Decreased Efficacy Hyperthermia can accelerate the chemical decomposition of melphalan. tandfonline.com

| Pharmacokinetic Variability | Variable Efficacy | Patient-specific factors (creatinine clearance, haematocrit) alter drug clearance and exposure. | nih.gov |

Advanced Research Applications and Future Perspectives for Deuterated Melphalan Analogs

Integration with Omics Technologies for Comprehensive Biological Insights

The advent of "omics" technologies, including proteomics and metabolomics, has revolutionized biomedical research by providing a holistic view of complex biological systems. numberanalytics.com The integration of deuterated compounds like D-Melphalan-d8 with these high-throughput analytical techniques offers a powerful approach to gain comprehensive insights into drug mechanisms, metabolic pathways, and resistance mechanisms.

The use of this compound as an internal standard in mass spectrometry-based proteomics and metabolomics studies is crucial for accurate quantification of melphalan (B128) and its metabolites. researchgate.netresearchgate.net This allows researchers to precisely track the metabolic fate of the drug within cells and biological fluids.

Proteomics: In the context of proteomics, researchers can investigate how melphalan treatment alters the expression and activity of proteins involved in various cellular processes. For example, studies on melphalan resistance in multiple myeloma have utilized proteomic approaches to identify changes in protein expression associated with drug resistance. researchgate.netnih.gov By using this compound as a spike-in standard, the relative abundance of proteins in treated versus untreated cells can be accurately compared, providing insights into the molecular mechanisms of drug action and resistance.

Metabolomics: Metabolomics studies, which focus on the global analysis of small-molecule metabolites, can reveal how melphalan perturbs cellular metabolism. uni-konstanz.de Recent transcriptomic and metabolomic analyses of melphalan-resistant multiple myeloma cells have shown increased expression of genes involved in amino acid and glutathione (B108866) metabolism, as well as changes in purine (B94841) and pyrimidine (B1678525) metabolism. researchgate.net The use of this compound in such studies enables the precise measurement of changes in metabolite levels, helping to elucidate the metabolic pathways that are altered in response to the drug and contribute to resistance. researchgate.netnih.gov For instance, untargeted metabolomics data has shown that in certain melphalan-resistant cell lines, glutathione and xanthine (B1682287) levels are elevated, while guanine (B1146940) is suppressed. researchgate.net

Interactive Table: Key Metabolites and Pathways Altered in Melphalan Resistance
Metabolic Pathway Altered Metabolites Observed Change in Resistant Cells Omics Technology
Glutathione MetabolismGlutathioneIncreasedMetabolomics, Transcriptomics
Purine MetabolismXanthine, GuanineIncreased (Xanthine), Decreased (Guanine)Metabolomics
Amino Acid MetabolismVariousAltered expression of related genesTranscriptomics
Pyrimidine MetabolismVariousAltered expression of related genesTranscriptomics

Stable isotope tracing is a powerful technique that involves using molecules labeled with stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), to track the flow of atoms through metabolic pathways. nih.gov This approach provides a dynamic view of metabolism that is not achievable with traditional metabolomics, which offers only a static snapshot. bitesizebio.com

In a systems biology context, this compound and other deuterated analogs can be used as tracers to follow the metabolic fate of melphalan in detail. By introducing the deuterated compound into a biological system (e.g., cell culture or animal model), researchers can use mass spectrometry to track the incorporation of deuterium into various downstream metabolites. bitesizebio.com This allows for the direct measurement of metabolic fluxes and the identification of active metabolic pathways. nih.govfrontiersin.org

This technique is particularly valuable for understanding how cancer cells reprogram their metabolism to support rapid growth and develop drug resistance. nih.gov For instance, stable isotope tracing can be used to quantify the rates of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle in response to melphalan treatment. researchgate.net This information can help identify metabolic vulnerabilities that could be targeted to overcome drug resistance.

Application in Proteomics and Metabolomics Research for Pathway Elucidation

Development of Novel Research Probes and Imaging Agents

The unique properties of deuterated compounds also make them valuable tools for developing novel research probes and imaging agents. These tools can be used for more targeted mechanistic studies and for visualizing the spatial distribution of drugs within tissues and organs.

This compound can be chemically modified or "derivatized" to create probes for specific research purposes. For example, a fluorescent tag could be attached to this compound to allow for its visualization within cells using fluorescence microscopy. This would enable researchers to study the subcellular localization of the drug and its interactions with specific cellular components.

Furthermore, derivatization can be used to create affinity-based probes to identify the protein targets of melphalan. By attaching a reactive group and a reporter tag to this compound, researchers can perform activity-based protein profiling (ABPP) experiments to covalently label and identify the proteins that interact with the drug. nih.gov This approach can provide critical insights into the drug's mechanism of action and potential off-target effects. researchgate.net

Isotope-based imaging techniques, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT), are powerful non-invasive methods for visualizing the distribution of radiolabeled compounds in vivo. researchgate.net While deuterium itself is not radioactive, it can be incorporated into molecules alongside a positron-emitting isotope (e.g., carbon-11 (B1219553) or fluorine-18) to create a PET tracer.

A deuterated and radiolabeled analog of melphalan could be used to study the drug's biodistribution and pharmacokinetics in preclinical animal models. This would provide valuable information on how the drug is absorbed, distributed, metabolized, and eliminated from the body, and how these processes are affected by deuteration. Such studies can help in optimizing the design of deuterated drugs for improved therapeutic efficacy. Another emerging technique is MALDI mass spectrometry imaging (MALDI-MSI), which can be used to map the spatial distribution of molecules in tissue sections. arxiv.org By analyzing tissue samples from animals treated with this compound, MALDI-MSI could be used to visualize the distribution of the drug and its metabolites within tumors and other organs at a high spatial resolution.

Synthesis of Derivatized this compound for Targeted Mechanistic Studies

Future Directions in Preclinical Development of Deuterated Compounds

The field of deuterated pharmaceuticals is rapidly expanding, with several deuterated drugs already approved and many more in clinical development. researchgate.netpharmafocusasia.com The primary rationale for deuteration is to improve a drug's metabolic stability by slowing down the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond. This is due to the "deuterium kinetic isotope effect," where the stronger carbon-deuterium bond requires more energy to break than a carbon-hydrogen bond. researchgate.net

For melphalan, deuteration at specific metabolic sites could lead to several potential benefits, including:

Reduced clearance and prolonged half-life: This could lead to increased systemic exposure of the drug.

Increased oral bioavailability: By reducing the first-pass effect, deuteration could improve the amount of drug that reaches the systemic circulation after oral administration.

Improved metabolic profile: Deuteration could decrease the formation of specific metabolites, potentially leading to a better safety profile.

Future preclinical research on deuterated melphalan analogs will likely focus on a few key areas. A primary goal will be to systematically evaluate the effects of deuteration at different positions on the melphalan molecule to identify the analogs with the most favorable pharmacokinetic and pharmacodynamic properties. Additionally, in vivo studies in relevant animal models of cancer will be essential to assess the efficacy and safety of these new deuterated compounds compared to non-deuterated melphalan. Finally, the development of cost-effective and efficient synthetic methods for producing deuterated compounds will be crucial for their translation into clinical practice. The continued exploration of deuterated analogs like this compound holds significant promise for advancing cancer therapy.

Leveraging Deuterium Labeling for Enhanced Research Tool Development

The substitution of hydrogen atoms with their stable, non-radioactive isotope, deuterium (²H or D), has become a pivotal technique in pharmaceutical research, offering profound insights into the behavior of drugs within biological systems. musechem.com This process, known as deuterium labeling, creates compounds that are chemically similar to their parent molecules but possess a greater mass. clearsynth.com This mass difference can lead to a phenomenon called the kinetic isotope effect, which can alter the rate of chemical reactions, including metabolic processes. musechem.com In the context of the alkylating agent melphalan, the deuterated analog, this compound, serves as a powerful tool for a variety of research applications, primarily due to the analytical advantages conferred by the deuterium atoms.

One of the most significant applications of this compound is its use as an internal standard in mass spectrometry-based bioanalytical methods. musechem.comresearchgate.net Mass spectrometry is a highly sensitive technique used to quantify molecules in complex biological samples like plasma. In these experiments, a known quantity of this compound is added to the sample. researchgate.net Because this compound is chemically almost identical to melphalan, it behaves similarly during sample preparation and analysis. However, due to its higher mass, it can be distinguished from the non-labeled drug by the mass spectrometer. musechem.com This allows for precise and accurate quantification of melphalan concentrations, which is crucial for pharmacokinetic studies that examine how a drug is absorbed, distributed, metabolized, and excreted. clearsynth.comresearchgate.net For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of melphalan and its hydrolyzed metabolites, using this compound as the internal standard. nih.gov

The stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond is a key factor in the utility of deuterated compounds. dovepress.com This increased stability can make deuterated molecules more resistant to metabolic breakdown, a property that is exploited in drug development to enhance a drug's half-life and improve its pharmacokinetic profile. musechem.comdovepress.com While this compound is primarily used as a research tool, the principles of deuterium labeling are being applied to develop new therapeutic agents with improved properties. nih.govwikipedia.org

Deuterium labeling is also instrumental in metabolic research. By using deuterated compounds, researchers can trace the metabolic fate of a drug molecule, identifying the various metabolites that are formed as the body processes the drug. researchgate.netdatahorizzonresearch.com This information is vital for understanding a drug's mechanism of action and potential for drug-drug interactions. datahorizzonresearch.com The use of stable isotope-labeled compounds like this compound allows for the detailed study of metabolic pathways without the need for radioactive isotopes.

Beyond pharmacokinetics and metabolism, deuterium labeling finds applications in structural biology. Techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy can utilize deuterated molecules to gain higher-resolution structural information about drug-protein interactions. clearsynth.comnih.gov In neutron scattering, for example, the use of deuterated proteins can significantly improve the signal-to-noise ratio, providing a clearer picture of molecular structures. nih.gov

Table 1: Applications of Deuterium Labeling in Research

Application AreaDescription
Mass Spectrometry Serves as an internal standard for accurate quantification of the non-labeled drug in biological samples. musechem.com
Pharmacokinetic Studies Enables precise measurement of drug absorption, distribution, metabolism, and excretion (ADME). clearsynth.comresearchgate.net
Metabolic Research Used to trace metabolic pathways and identify drug metabolites. researchgate.net
Structural Biology Enhances techniques like neutron scattering and NMR to study drug-target interactions at high resolution. clearsynth.comnih.gov
Drug Discovery Helps in the early stages to select and optimize lead compounds with improved metabolic stability. clearsynth.comdatahorizzonresearch.com

Potential for this compound in Multi-Modal Preclinical Research Paradigms

The unique properties of this compound position it as a valuable asset in multi-modal preclinical research, where different analytical and imaging techniques are combined to gain a more comprehensive understanding of a drug's behavior and effects. Preclinical models are essential for evaluating the efficacy and mechanism of action of new cancer therapies. nih.govplos.org

In preclinical studies of multiple myeloma, for example, researchers often use various cell lines and animal models to test the anti-tumor effects of drugs like melphalan. nih.gov this compound can be integrated into these studies to provide detailed pharmacokinetic data that can be correlated with pharmacodynamic outcomes, such as tumor growth inhibition and biomarkers of drug activity. plos.org For instance, by using this compound as an internal standard, researchers can accurately measure the concentration of melphalan in tumor tissue and correlate it with the extent of DNA damage or apoptosis (programmed cell death) observed in the cancer cells. mdpi.com

The development of advanced analytical techniques like flow injection analysis-tandem mass spectrometry (FIA-MS/MS) allows for the rapid quantification of melphalan, with this compound serving as the internal standard. nih.gov This high-throughput analysis is particularly useful in preclinical studies that involve screening large numbers of samples. researchgate.net Such methods are crucial for assessing drug delivery systems, for instance, by quantifying the amount of melphalan encapsulated in a novel formulation. nih.gov

Furthermore, the principles of stable isotope labeling, exemplified by this compound, can be extended to other imaging modalities. While this compound itself is not directly used for imaging, other stable isotopes can be incorporated into drug molecules for techniques like elemental mass spectrometry. biophysics-reports.org This opens up the possibility of developing multi-modal probes that combine the quantitative power of mass spectrometry with the spatial information provided by imaging techniques. This could allow researchers to simultaneously track the distribution of a drug and its impact on cellular processes within a preclinical model.

The insights gained from using this compound in preclinical research can help in the design of more effective treatment strategies. For example, understanding the pharmacokinetics of melphalan in a specific tumor model can inform the development of novel drug combinations or delivery systems aimed at overcoming drug resistance. nih.govresearchgate.net Preclinical studies have explored combining melphalan with other agents to enhance its anti-tumor effects, and accurate pharmacokinetic measurements are critical for interpreting the results of such studies. nih.gov

Q & A

Basic Research Questions

Q. What are the key structural and isotopic labeling considerations when synthesizing D-Melphalan-d8 for experimental reproducibility?

  • Methodological Answer : The synthesis of this compound requires precise deuterium labeling at specific positions (e.g., benzene ring or alkyl chain) to maintain isotopic integrity. Researchers should verify labeling efficiency using nuclear magnetic resonance (NMR) and mass spectrometry (MS), ensuring ≥98% isotopic purity. Protocols must detail reaction conditions (e.g., solvent, catalyst) to avoid unintended hydrogen-deuterium exchange .

Q. How can researchers validate the stability of this compound under varying storage conditions in preclinical studies?

  • Methodological Answer : Stability testing should involve accelerated degradation studies (e.g., 40°C/75% relative humidity) and HPLC-MS analysis to monitor deuterium retention and degradation products. Data should be cross-referenced with International Council for Harmonisation (ICH) guidelines Q1A(R2) to establish shelf-life parameters .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound itself) is recommended. Calibration curves must cover expected plasma concentration ranges (e.g., 1–1000 ng/mL), with validation for precision (±15% deviation) and recovery rates (>85%) .

Advanced Research Questions

Q. How should experimental designs account for inter-laboratory variability when comparing this compound cytotoxicity data across studies?

  • Methodological Answer : Standardize cell lines (e.g., NCI-H929 multiple myeloma cells), culture conditions, and assay protocols (e.g., MTT vs. Annexin V). Use meta-analysis tools to reconcile discrepancies, applying statistical models (e.g., random-effects models) to assess heterogeneity .

Q. What methodologies resolve contradictions in reported mechanisms of this compound resistance in cancer cell models?

  • Methodological Answer : Employ CRISPR-Cas9 gene editing to knock out suspected resistance markers (e.g., ALDH1A1) and validate via RNA sequencing. Cross-validate findings with proteomic profiling to identify compensatory pathways .

Q. How can researchers design a robust in vivo study to evaluate this compound’s tissue-specific biodistribution while minimizing isotopic dilution effects?

  • Methodological Answer : Use tracer doses (e.g., 1 mg/kg) in murine models and quantify tissue uptake via accelerator mass spectrometry (AMS). Control for dietary deuterium intake by providing deuterium-depleted water .

Q. What computational approaches predict this compound’s binding affinity to serum proteins, and how do these align with empirical data?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) can model albumin binding. Validate predictions with equilibrium dialysis and surface plasmon resonance (SPR), reporting discrepancies between in silico and in vitro Kd values .

Q. How should researchers address non-reproducibility in this compound metabolite profiling across LC-MS platforms?

  • Methodological Answer : Harmonize MS parameters (e.g., collision energy, resolution) across labs and use open-source spectral libraries (e.g., GNPS) for metabolite annotation. Report negative ionization mode data to capture acidic metabolites often missed in positive mode .

Methodological Tables

Table 1 : Key Parameters for this compound LC-MS/MS Quantification

ParameterRequirementReference Standard
Linear Range1–1000 ng/mLFDA Bioanalytical Guidance
Intra-day Precision≤15% RSDICH Q2(R1)
Extraction Recovery≥85%EMA Guidelines

Table 2 : Common Pitfalls in this compound Isotopic Studies

PitfallMitigation StrategyEvidence Source
Deuterium loss during synthesisUse aprotic solvents, low-temperature reactions
Matrix effects in LC-MSPost-column infusion for signal suppression assessment

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.